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Introduction
Cycloheptylamine, a seven-membered cyclic amine, serves as a valuable building block in the

synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough

understanding of its thermodynamic properties is crucial for process design, safety analysis,

and predicting its behavior in different chemical environments. This technical guide provides a

summary of available thermodynamic data for cycloheptylamine, detailed experimental

protocols for its characterization, and visualizations of key thermodynamic relationships and

workflows.

It is important to note that experimentally determined thermodynamic data for

cycloheptylamine is limited in publicly accessible literature. Much of the available quantitative

data is derived from computational estimations.

Core Thermodynamic Properties
The fundamental thermodynamic properties of a compound include its enthalpy of formation,

Gibbs free energy of formation, entropy, and heat capacity. These values are essential for

calculating reaction energies, equilibrium constants, and predicting the spontaneity of

processes involving cycloheptylamine.
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The following tables summarize the available quantitative data for the thermodynamic and

physical properties of cycloheptylamine. It is critical to recognize that the core thermodynamic

properties listed are computationally derived and should be considered as estimates.

Table 1: Calculated Thermodynamic Properties of Cycloheptylamine

Property Value Unit Source / Method

Standard Gibbs Free

Energy of Formation

(ΔfG°)

86.86 kJ/mol
Joback Calculated

Property[2]

Standard Enthalpy of

Formation (gas,

ΔfH°gas)

-105.86 kJ/mol
Joback Calculated

Property[2]

Enthalpy of Fusion

(ΔfusH°)
8.82 kJ/mol

Joback Calculated

Property[2]

Table 2: Physical Properties of Cycloheptylamine

Property Value Unit Source

Molecular Formula C7H15N - [3]

Molecular Weight 113.20 g/mol [3]

Boiling Point 54 °C at 11 mmHg - [4]

327.2 K at 0.015 bar - [5]

Density 0.889 g/mL at 25 °C [4]

Refractive Index n20/D 1.472 - [4]

Melting Point -18 °C [4]
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For researchers seeking to obtain precise experimental data for cycloheptylamine, the

following methodologies are standard for determining key thermodynamic properties.

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation (ΔfH°) of cycloheptylamine can be determined indirectly

by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter. The enthalpy of

formation is then calculated using Hess's Law.

Experimental Workflow: Bomb Calorimetry
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Sample Preparation

Bomb Setup

Calorimetry Measurement

Data Analysis

Weigh ~1g of Cycloheptylamine

Place in a crucible

Measure and attach a fuse wire

Add 1mL of water to the bomb

Place crucible in bomb

Seal the bomb

Pressurize with O2 to ~30 atm

Submerge bomb in water bath

Record initial temperature

Ignite the sample

Record final temperature

Calculate heat evolved (q)

Determine ΔcH°

Calculate ΔfH° using Hess's Law

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.
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Detailed Methodology:

Sample Preparation:

Accurately weigh approximately 1 gram of liquid cycloheptylamine. For volatile liquids, it

is common to use a gelatin capsule or absorb the liquid onto a paper pellet with a known

heat of combustion.[6][7]

Place the sample in a crucible within the bomb calorimeter.[8]

Attach a measured length of fuse wire (e.g., nickel-chromium) to the electrodes inside the

bomb, ensuring it is in contact with the sample.[8]

Bomb Assembly and Pressurization:

Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that all

water formed during combustion is in the liquid state.[8]

Carefully seal the bomb.

Pressurize the bomb with high-purity oxygen to approximately 30 atmospheres.[9]

Calorimetric Measurement:

Submerge the sealed bomb in a known mass of water in the calorimeter's bucket.

Allow the system to reach thermal equilibrium and record the initial temperature of the

water bath.

Ignite the sample by passing an electric current through the fuse wire.[6]

Record the temperature of the water bath at regular intervals until a maximum temperature

is reached and the system begins to cool.[8]

Data Analysis:

The heat evolved by the combustion (q_total) is calculated from the temperature rise (ΔT)

and the heat capacity of the calorimeter system (C_cal), which is predetermined by
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combusting a standard substance like benzoic acid.

Corrections are made for the heat released by the combustion of the fuse wire and for the

formation of nitric acid from residual nitrogen in the bomb.

The constant volume heat of combustion (ΔcU) is calculated from the corrected heat

release and the moles of the sample.

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU.

Finally, the standard enthalpy of formation (ΔfH°) of cycloheptylamine is calculated using

Hess's Law with the known standard enthalpies of formation of the combustion products

(CO₂, H₂O, and N₂).

Determination of Heat Capacity and Phase Transitions
via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat

capacity of a substance as a function of temperature. It can also be used to determine the

temperatures and enthalpies of phase transitions (e.g., melting and boiling).[10][11]

Experimental Workflow: Differential Scanning Calorimetry (DSC)
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Sample Preparation

DSC Measurement

Data Analysis

Accurately weigh 5-10 mg of Cycloheptylamine

Hermetically seal in an aluminum pan

Place sample and reference pans in DSC cell

Run baseline with empty pans

Run sapphire standard for calibration

Run sample under a controlled temperature program

Determine heat flow vs. temperature

Calculate Heat Capacity (Cp) Integrate peaks for phase transition enthalpies (ΔH)

Click to download full resolution via product page

Caption: Workflow for determining heat capacity and phase transitions using DSC.
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Detailed Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of cycloheptylamine into a small aluminum DSC pan.[12]

Hermetically seal the pan to prevent the volatile sample from evaporating during the

experiment. An empty, sealed pan is used as a reference.

Instrument Setup and Calibration:

Place the sample pan and the reference pan into the DSC instrument's cell.

The instrument is programmed to heat both pans at a constant rate (e.g., 10 °C/min) over

the desired temperature range.[11]

A baseline is established by running the program with two empty pans.

The instrument is calibrated using a standard material with a well-known heat capacity and

melting enthalpy, such as sapphire and indium.[12][13]

Measurement:

The sample is subjected to the programmed temperature scan.

The DSC measures the difference in heat flow required to maintain the sample and

reference pans at the same temperature. This differential heat flow is recorded as a

function of temperature.[11]

Data Analysis:

Heat Capacity (Cp): The heat capacity of the sample is calculated by comparing the heat

flow to the sample with the heat flow to the sapphire standard under the same conditions.

[13]

Phase Transitions: A phase transition, such as melting, will appear as a peak in the DSC

thermogram. The temperature at the peak onset corresponds to the transition
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temperature, and the area under the peak is proportional to the enthalpy of the transition

(e.g., enthalpy of fusion, ΔfusH°).[12]

Relationship Between Core Thermodynamic
Properties
The core thermodynamic properties are interconnected through fundamental equations.

Understanding these relationships is key to applying thermodynamic data in practical chemical

and pharmaceutical contexts.

Gibbs Free Energy (G)

Enthalpy (H)

 ΔG = ΔH - TΔS

Entropy (S)

 Spontaneity

Temperature (T)

Heat Capacity (Cp)

 ΔH = ∫Cp dT  ΔS = ∫(Cp/T) dT

Click to download full resolution via product page

Caption: Relationship between key thermodynamic properties.

This diagram illustrates the central role of the Gibbs free energy (G), which is a function of

enthalpy (H) and entropy (S) at a given temperature (T). The Gibbs free energy indicates the

spontaneity of a process. Enthalpy and entropy themselves are dependent on the heat capacity

(Cp) and temperature.

Conclusion
While comprehensive experimental thermodynamic data for cycloheptylamine remains to be

fully documented in the literature, this guide provides the available estimated values and

outlines the standard, rigorous experimental protocols for their determination. For professionals
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in drug development and chemical research, utilizing these methodologies to obtain precise

data will enable more accurate process modeling, safety assessments, and a deeper

understanding of the chemical behavior of this important synthetic intermediate. The application

of both experimental techniques and computational chemistry will be crucial in building a

complete thermodynamic profile of cycloheptylamine.
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[https://www.benchchem.com/product/b1194755#cycloheptylamine-thermodynamic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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